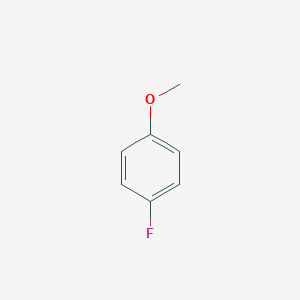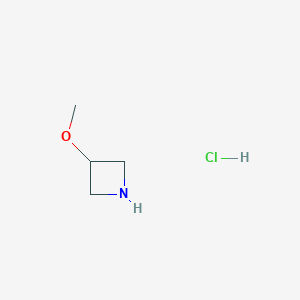
20R23S24R-DINOSTERANE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 20R23S24R-DINOSTERANE is a complex organic molecule. It is a polycyclic hydrocarbon with multiple chiral centers, making it a stereochemically rich compound. This compound is structurally related to steroids, which are essential biological molecules involved in various physiological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves cyclization reactions to form the polycyclic structure. Common reagents include strong acids or bases to facilitate the cyclization.
Introduction of Methyl Groups: Methylation reactions are used to introduce the methyl groups at specific positions. Reagents such as methyl iodide and strong bases like sodium hydride are often employed.
Attachment of the Trimethylheptan-2-yl Side Chain: This step involves the formation of carbon-carbon bonds through reactions such as Grignard reactions or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to facilitate hydrogenation reactions.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Substitution: The compound can undergo substitution reactions, such as halogenation using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
Synthesis of Steroid Analogues: Used as a precursor in the synthesis of various steroid analogues for research purposes.
Biology
Hormone Research: Studied for its potential role in hormone synthesis and regulation.
Medicine
Drug Development: Investigated for its potential therapeutic applications in treating hormonal imbalances and related disorders.
Industry
Material Science: Used in the development of advanced materials with specific structural properties.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, influencing various physiological pathways. The exact mechanism involves binding to the receptor’s active site, leading to conformational changes that alter receptor activity.
類似化合物との比較
Similar Compounds
Cholesterol: A structurally similar steroid with a hydroxyl group at the 3-position.
Testosterone: Another steroid with a similar polycyclic structure but different functional groups.
Uniqueness
Structural Complexity: The compound’s multiple chiral centers and unique side chain make it distinct from other steroids.
Functional Diversity: Its ability to undergo various chemical reactions and form different derivatives highlights its versatility.
This detailed article provides a comprehensive overview of the compound 20R23S24R-DINOSTERANE, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
146276-34-8 |
|---|---|
分子式 |
C30H54 |
分子量 |
414.7 g/mol |
IUPAC名 |
(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H54/c1-19(2)23(6)21(4)18-22(5)26-13-14-27-24-11-12-25-20(3)10-9-16-29(25,7)28(24)15-17-30(26,27)8/h19-28H,9-18H2,1-8H3/t20-,21+,22-,23-,24+,25+,26-,27+,28+,29+,30-/m1/s1 |
InChIキー |
YISIWADHCLSOOJ-WQVBPNTCSA-N |
SMILES |
CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C |
異性体SMILES |
C[C@@H]1CCC[C@]2([C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)C[C@H](C)[C@H](C)C(C)C)C)C |
正規SMILES |
CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



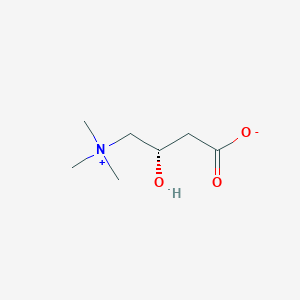
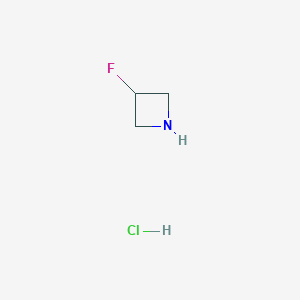

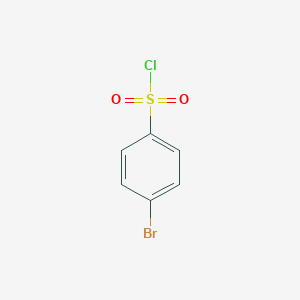

![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)



